molecular formula C16H22O B181790 1-(4-Cyclohexylphenyl)-2-methylpropan-1-one CAS No. 53207-60-6

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one

Cat. No. B181790
CAS RN: 53207-60-6
M. Wt: 230.34 g/mol
InChI Key: NTYVIEOSHAUDLV-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C15H20O . It has a molecular weight of 216.32 . The IUPAC name for this compound is 1-(4-cyclohexylphenyl)-1-propanone .

Scientific Research Applications

  • Selective Synthesis of Cyclohexanol Intermediates from Lignin-Based Phenolics and Diaryl Ethers using Hydrogen over Supported Metal Catalysts

    • Application: This research focuses on the depolymerisation of lignin, which produces a mixture of aromatic compounds. These compounds are then converted into value-added products like cyclohexanols, cyclohexanones, and cyclohexanes via hydrodeoxygenation/-hydrogenation reaction .
    • Method: The process involves an in-depth evaluation of the nature of catalytic support, effect of reaction conditions (temperature and H2 pressure)/medium, active metallic sites, and mechanistic paths .
    • Results: The Ni/Al2O3-600 catalyst showed remarkable catalytic activity for benzyl phenyl ether (α-O-4), 2-phenylethyl phenyl ether (β-O-4), and diphenyl ether (4-O-5), which were selectively converted into cyclohexanol .
  • The synthetic and therapeutic expedition of isoxazole and its analogs

    • Application: Isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, has been studied for its wide spectrum of biological activities and therapeutic potential .
    • Method: The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
    • Results: The compounds with chloro or bromo substitutions on the phenyl ring exhibited significant anti-inflammatory activity and were more selective towards the COX-2 enzyme .
  • Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives

    • Application: This research focuses on the discovery of potential cytotoxic agents .
    • Method: A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures with quantitative yields .
    • Results: The synthesized compounds were characterized and evaluated for their potential as cytotoxic agents .
  • Ethanone, 1-(4-cyclohexylphenyl)-

    • Application: This compound is a type of ketone, which are often used as solvents in a variety of chemical reactions .
    • Method: The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
    • Results: The results or outcomes obtained would also depend on the specific reaction or process .
  • 1-(4-Cyclohexylphenyl)ethanamine

    • Application: This compound is a type of amine, which are often used in the production of pharmaceuticals, dyes, and polymers .
    • Method: The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
    • Results: The results or outcomes obtained would also depend on the specific reaction or process .
  • 1-(4-Cyclohexylphenyl)ethanol

    • Application: This compound is a type of alcohol, which are often used as solvents and in the synthesis of other compounds .
    • Method: The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
    • Results: The results or outcomes obtained would also depend on the specific reaction or process .
  • Ethanone, 1-(4-cyclohexylphenyl)-

    • Application: This compound is a type of ketone, which are often used as solvents in a variety of chemical reactions .
    • Method: The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
    • Results: The results or outcomes obtained would also depend on the specific reaction or process .
  • 1-(4-Cyclohexylphenyl)ethanamine

    • Application: This compound is a type of amine, which are often used in the production of pharmaceuticals, dyes, and polymers .
    • Method: The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
    • Results: The results or outcomes obtained would also depend on the specific reaction or process .
  • 1-(4-Cyclohexylphenyl)ethanol

    • Application: This compound is a type of alcohol, which are often used as solvents and in the synthesis of other compounds .
    • Method: The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .
    • Results: The results or outcomes obtained would also depend on the specific reaction or process .

properties

IUPAC Name

1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12(2)16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYVIEOSHAUDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399125
Record name 1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclohexylphenyl)-2-methylpropan-1-one

CAS RN

53207-60-6
Record name 1-(4-Cyclohexylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-cyclohexylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Fox, K Sugimoto, K Iio, A Yoshida… - Journal of Medicinal …, 2014 - ACS Publications
The discovery and optimization of a series of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors based on a pyrimido[4,5-b][1,4]oxazine scaffold is described. The SAR of a …
Number of citations: 34 pubs.acs.org

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